molecular formula C17H19F3N2O2S B2387868 N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 691368-27-1

N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2387868
CAS No.: 691368-27-1
M. Wt: 372.41
InChI Key: UISVPFYECNXRTH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a trifluoromethyl group, and a benzothiazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor to form the benzothiazinone ring. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is typically introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the benzothiazinone core in the presence of a Lewis acid catalyst like aluminum chloride.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This is usually achieved using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, precise control of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
  • N-(4-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
  • N-cyclohexyl-2-((oxo(2-(3,4,5-trimethoxybenzylidene)hydrazino)ac)amino)benzamide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzothiazinone core contributes to its biological activity. This combination makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2S/c18-17(19,20)10-6-7-13-12(8-10)22-16(24)14(25-13)9-15(23)21-11-4-2-1-3-5-11/h6-8,11,14H,1-5,9H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISVPFYECNXRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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